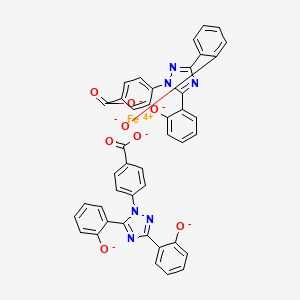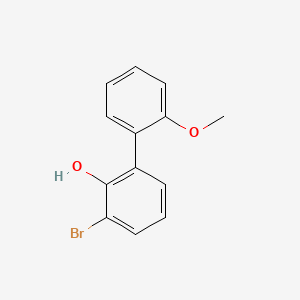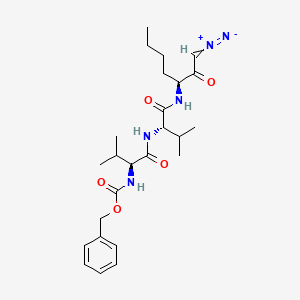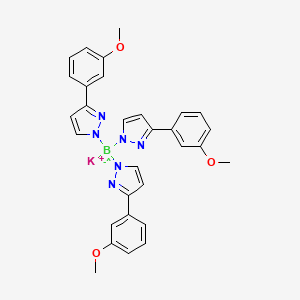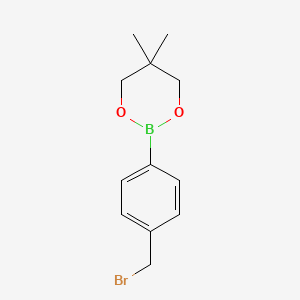![molecular formula ¹³C₅H₁₀O₅ B1146230 D-[13C5]Xylose CAS No. 1262683-58-8](/img/new.no-structure.jpg)
D-[13C5]Xylose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-[13C5]Xylose: is a stable isotope-labeled sugar compound, primarily used in metabolic studies to trace the pathways and patterns of carbohydrates. It is a derivative of D-xylose, a naturally occurring sugar found in various plants and wood. The incorporation of carbon-13 isotopes makes it a valuable tool in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-[13C5]Xylose involves the incorporation of carbon-13 isotopes into the xylose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors and specific reaction conditions. One common method involves the use of labeled glucose as a starting material, which is then converted to this compound through a series of enzymatic and chemical reactions .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale synthesis of labeled glucose, followed by its conversion to this compound. This process requires precise control of reaction conditions to ensure high isotopic purity and yield. The final product is then purified and packaged for use in research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: D-[13C5]Xylose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and interactions of carbohydrates in biological systems .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or nitric acid can be used to oxidize this compound to its corresponding acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions often involve the use of nucleophiles such as hydroxide ions or amines to replace specific functional groups on the this compound molecule.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as its acids, alcohols, and substituted compounds. These products are valuable for studying the metabolic pathways and interactions of carbohydrates in biological systems .
Scientific Research Applications
Chemistry: In chemistry, D-[13C5]Xylose is used as a tracer to study the metabolic pathways and interactions of carbohydrates. It helps researchers understand the mechanisms of various chemical reactions and the role of carbohydrates in different processes.
Biology: In biology, this compound is used to study the metabolism of carbohydrates in living organisms. It is particularly useful in tracing the pathways of glucose and other sugars in metabolic studies .
Medicine: In medicine, this compound is used in diagnostic tests to assess the absorption and metabolism of carbohydrates in the human body. It is also used in research to study the effects of various drugs and treatments on carbohydrate metabolism .
Industry: In the industrial sector, this compound is used in the production of labeled compounds for research and development. It is also used in the synthesis of various chemicals and materials .
Mechanism of Action
The mechanism of action of D-[13C5]Xylose involves its incorporation into metabolic pathways as a labeled sugar. The carbon-13 isotopes allow researchers to trace the pathways and interactions of carbohydrates in biological systems. The molecular targets and pathways involved include various enzymes and transporters that facilitate the metabolism of carbohydrates .
Comparison with Similar Compounds
- D-[13C6]Glucose
- D-[13C2]Ribose
- D-[13C3]Mannitol
- D-[13C1]Galactose
Uniqueness: D-[13C5]Xylose is unique due to its specific labeling with five carbon-13 isotopes, which provides a distinct advantage in tracing metabolic pathways. Compared to other labeled sugars, this compound offers higher isotopic purity and specificity, making it a valuable tool in scientific research .
Properties
CAS No. |
1262683-58-8 |
|---|---|
Molecular Formula |
¹³C₅H₁₀O₅ |
Molecular Weight |
155.1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


